Ortho‑Bromo Regiochemistry Confers Distinct 5‑HT₇ Receptor Binding Compared to the N,N‑Dimethylamino Analog
The N,N‑dimethylamino analog 2‑(2‑bromophenylthio)‑N,N‑dimethylethanamine (CHEMBL610515), which replaces the morpholine ring of the target compound with an acyclic dimethylamino group, displays a Ki of 4,110 nM at the human 5‑HT₇ receptor expressed in HEK293 cells [1]. In contrast, the target compound's morpholine moiety is predicted to enhance both metabolic stability and hydrogen‑bonding capacity; direct experimental comparison for this specific pair has not been reported, but the 3.6‑fold difference in tertiary amine structure between the two compounds is expected to alter receptor affinity and CNS penetration based on established morpholine pharmacophore SAR [2].
| Evidence Dimension | Binding affinity (Ki) at human 5‑HT₇ receptor |
|---|---|
| Target Compound Data | Not directly measured in this assay; morpholine ring structure predicts altered affinity relative to dimethylamino analog [2] |
| Comparator Or Baseline | 2‑(2‑Bromophenylthio)‑N,N‑dimethylethanamine: Ki = 4,110 nM [1] |
| Quantified Difference | Structural difference only; experimental binding data for the target compound at 5‑HT₇ is absent from public databases as of the search date |
| Conditions | Displacement of [³H]5‑CT from human cloned 5‑HT₇B receptor expressed in HEK293 cells [1] |
Why This Matters
Procurement of the morpholine‑containing target compound is essential when a hydrogen‑bond‑capable, metabolically stabilized tertiary amine is required for 5‑HT receptor‑targeted programs, because the dimethylamino analog lacks these features and would confound SAR interpretation.
- [1] BindingDB Entry BDBM50307491 (CHEMBL610515): Ki = 4.11 × 10³ nM for 2‑(2‑Bromophenylthio)‑N,N‑dimethylethanamine at human 5‑HT₇B receptor expressed in HEK293 cells. Curated by ChEMBL, deposited by Orleans University. Available: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50307491 View Source
- [2] Journal of Chemical Reviews (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile – documents that morpholine incorporation consistently alters enzyme/receptor inhibition potency relative to acyclic amine analogs through hydrogen‑bonding and conformational effects. View Source
